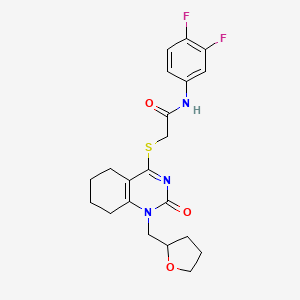

![molecular formula C23H17F3N2S B2722247 4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole CAS No. 339277-11-1](/img/structure/B2722247.png)

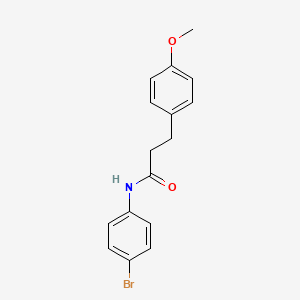

4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole” is a chemical compound with the molecular formula C23H17F3N2S . It has an average mass of 410.455 Da and a monoisotopic mass of 410.106445 Da .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Novel Synthetic Methodologies

Researchers have developed innovative synthetic routes to create imidazole derivatives, including those structurally related to "4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole". For instance, the "β–Cyclodextrin–Propyl Sulfonic Acid Catalysed One-Pot Synthesis" presents a solvent-free method using β-cyclodextrin-propyl sulfonic acid as a catalyst, highlighting an efficient approach to synthesizing tetrasubstituted imidazoles with potential local anesthetic effects (Yan Ran, Ming Li, & Zongren Zhang, 2015). Similarly, the "Design of ionic liquid 1,3-disulfonic acid imidazolium hydrogen sulfate as a dual-catalyst" showcases an innovative ionic liquid catalyst for the multi-component synthesis of tetrasubstituted imidazoles, demonstrating the utility of ionic liquids in organic synthesis (M. Zolfigol et al., 2013).

Biological Activities

The exploration of biological activities is a significant area of research for imidazole derivatives. The "CAN catalyzed one-pot synthesis and docking study" reveals the antifungal potential of novel substituted imidazole coupled 1,2,4-triazole-5-carboxylic acids, highlighting their effectiveness against Candida albicans and suggesting a pathway for developing new antifungal agents (A. P. Nikalje et al., 2015). This indicates the therapeutic potential of imidazole derivatives in addressing fungal infections.

Advanced Materials

Imidazole derivatives have been utilized in the creation of advanced materials, such as in the "Synthesis of soluble and thermally stable polyimides". This research introduces polyimides derived from unsymmetrical diamine containing the triaryl imidazole pendent group, showcasing their excellent solubility and thermal stability, which could be advantageous for high-performance polymer applications (M. Ghaemy & R. Alizadeh, 2009). Such materials are promising for various industrial applications, including coatings, films, and composites, due to their unique chemical and physical properties.

Mecanismo De Acción

Target of Action

The primary target of the compound 4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole is the enzyme α-glucosidase . This enzyme is a carbohydrate-hydrolyzing enzyme that catalyzes the cleavage of poly- and disaccharides to glucose .

Mode of Action

The compound this compound interacts with α-glucosidase by inhibiting its activity . This interaction results in a decrease in the postprandial blood glucose level . The compound forms a hydrogen bond with Thr307 and a π-anion with Glu304 .

Biochemical Pathways

The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway . This results in a decrease in the breakdown of poly- and disaccharides to glucose, thereby reducing the postprandial blood glucose level .

Pharmacokinetics

Imidazole derivatives are generally known for their broad range of chemical and biological properties, which make them important synthons in the development of new drugs .

Result of Action

The molecular effect of the action of this compound is the inhibition of α-glucosidase, leading to a decrease in the breakdown of poly- and disaccharides to glucose . This results in a decrease in the postprandial blood glucose level .

Propiedades

IUPAC Name |

4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N2S/c24-23(25,26)19-13-7-8-16(14-19)15-29-22-27-20(17-9-3-1-4-10-17)21(28-22)18-11-5-2-6-12-18/h1-14H,15H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNRSMMWWWQPMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

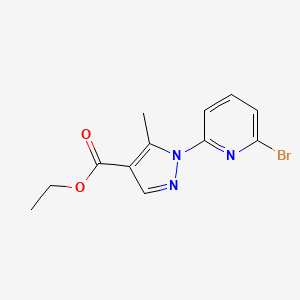

![ethyl 5-[2-(2,4-dichlorophenoxy)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2722164.png)

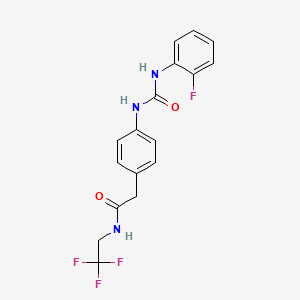

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2722165.png)

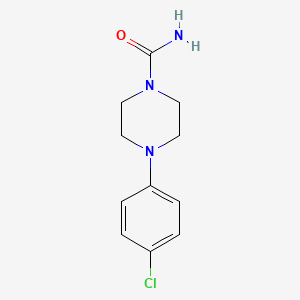

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B2722175.png)

![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2722177.png)

![4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde](/img/structure/B2722178.png)

![3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B2722179.png)